REACTION_CXSMILES
|
[NH2:1][CH:2]([C:8]1[C:13]([Cl:14])=[CH:12][C:11]([Br:15])=[CH:10][N:9]=1)C(OCC)=O>Cl>[ClH:14].[Br:15][C:11]1[CH:12]=[C:13]([Cl:14])[C:8]([CH2:2][NH2:1])=[N:9][CH:10]=1 |f:2.3|
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Name
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ethyl 2-amino-2-(5-bromo-3-chloropyridin-2-yl)acetate
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Quantity
|
0.5 g
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Type
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reactant
|
Smiles
|
NC(C(=O)OCC)C1=NC=C(C=C1Cl)Br
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
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4 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with Et2O and water
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Type
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CONCENTRATION
|
Details
|
The combined ether layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=C(C(=NC1)CN)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 182.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |